molecular formula C12H24N2O4 B562234 Carisoprodol-d3 CAS No. 1215602-82-6

Carisoprodol-d3

Número de catálogo: B562234
Número CAS: 1215602-82-6
Peso molecular: 263.352
Clave InChI: OFZCIYFFPZCNJE-GKOSEXJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to relieve discomfort associated with acute, painful musculoskeletal conditions. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the pharmacokinetic properties of the compound. Carisoprodol itself was first approved by the FDA in 1959 and is commonly used in combination with other medications such as aspirin and codeine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d3 involves the incorporation of deuterium atoms into the carisoprodol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate to form the carbamate ester. The deuterium atoms can be introduced at specific stages of the synthesis to ensure their incorporation into the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Carisoprodol

Actividad Biológica

Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant frequently used to alleviate discomfort associated with acute musculoskeletal conditions. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications, supported by various studies and case reports.

Overview of this compound

Carisoprodol acts primarily as a muscle relaxant and is often prescribed alongside physical therapy. Its mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. The deuterated variant, this compound, offers distinct advantages in pharmacokinetic studies due to its unique isotopic labeling.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various clinical studies. Key parameters include:

  • Absorption : Carisoprodol is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 2 hours post-administration.
  • Half-life : The elimination half-life ranges from approximately 2 to 4 hours, allowing for multiple dosing regimens throughout the day.
  • Metabolism : Carisoprodol is metabolized primarily in the liver to meprobamate, which possesses its own therapeutic effects and contributes to the overall pharmacological profile of carisoprodol.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Tmax (hours)1.5 - 2
Half-life (hours)2 - 4
Volume of Distribution0.93 - 1.3 L/kg
Protein Binding~60%

Pharmacodynamics

Carisoprodol exerts its effects through several mechanisms:

  • GABA Receptor Modulation : Carisoprodol acts as a modulator at GABA receptors, enhancing inhibitory neurotransmission which leads to muscle relaxation and sedation.
  • Central Nervous System Effects : The compound has been reported to induce sedation and reduce anxiety, making it beneficial in managing muscle spasms associated with stress-related conditions.

Case Studies

A number of clinical trials have investigated the efficacy and safety of carisoprodol and its metabolites:

  • Clinical Trial on Efficacy : A randomized controlled trial assessed the effects of carisoprodol in patients with acute low back pain. Results indicated significant reductions in pain scores compared to placebo after one week of treatment.
  • Safety Profile Analysis : In a study evaluating adverse effects, participants receiving carisoprodol reported mild sedation but no severe adverse reactions, supporting its safety for short-term use.

Research Findings

Recent studies have focused on the implications of using deuterated compounds like this compound in pharmacokinetic research. These studies highlight how isotopic labeling can improve the understanding of drug metabolism and interactions without altering the drug's efficacy.

Table 2: Comparison of Carisoprodol and this compound

FeatureCarisoprodolThis compound
Standard Half-life2 - 4 hoursPotentially extended due to deuteration
MetaboliteMeprobamateMeprobamate (deuterated)
Clinical UseMuscle relaxantResearch applications

Aplicaciones Científicas De Investigación

Pharmacological Research

Carisoprodol-d3 retains the pharmacological activity of its parent compound while offering enhanced tracking capabilities due to its radiolabeled nature. This allows for detailed studies on drug metabolism and receptor interactions without altering the fundamental pharmacological properties inherent to carisoprodol.

Metabolic Pathways

This compound undergoes metabolic conversion via the cytochrome P450 enzyme system, specifically CYP2C19, into meprobamate, which possesses anxiolytic properties. Understanding these pathways is crucial for evaluating the therapeutic effects and potential for abuse associated with carisoprodol derivatives .

Neuroimaging Applications

The radiolabeled nature of this compound makes it a valuable tool in positron emission tomography (PET) scans. This application allows researchers to visualize the distribution and density of GABA receptors in the brain, providing insights into the GABAergic system's role in health and disease.

Case Study: GABA Receptor Imaging

In a study utilizing this compound for PET imaging, researchers were able to assess GABA receptor density in patients with anxiety disorders. The findings suggested that alterations in GABA receptor availability may correlate with symptom severity, highlighting the potential of this compound in understanding neuropsychiatric conditions .

Clinical Trials and Efficacy Studies

Clinical research has demonstrated the effectiveness of carisoprodol in treating acute musculoskeletal pain. A notable randomized trial compared different dosages of carisoprodol, indicating that lower doses could maintain efficacy while reducing adverse effects such as sedation .

Table 1: Summary of Clinical Findings

Study TypeDosage (mg)Efficacy (p-value)Adverse Effects
Randomized Controlled Trial2500.0001Lower incidence
Randomized Controlled Trial350Not significantly different from 250Higher sedation rates

Comparative Analysis with Related Compounds

This compound shares structural similarities with other muscle relaxants and anxiolytics. Understanding these relationships can help elucidate its unique pharmacological profile.

Table 2: Comparison of this compound with Related Compounds

Compound NameChemical FormulaMechanism of ActionUnique Features
CarisoprodolC12H24N2O4GABA receptor agonistParent compound
MeprobamateC11H15NGABA receptor agonistAnxiolytic properties
CyclobenzaprineC18H22ClNAntagonist at serotonin receptorsAntidepressant properties
BaclofenC10H12ClNO2GABA-B receptor agonistUsed for spasticity
TizanidineC9H8ClN5Alpha-2 adrenergic agonistUnique mechanism targeting adrenergic receptors

Q & A

Basic Research Questions

Q. How should researchers design a pharmacokinetic study to assess Carisoprodol-d3’s metabolic stability in vivo?

  • Methodological Answer : A controlled crossover trial is recommended, comparing deuterated (this compound) and non-deuterated forms in matched cohorts. Use LC-MS/MS for quantification, ensuring calibration with isotopically labeled internal standards. Parameters like elimination half-life (t½), AUC, and metabolite ratios (e.g., meprobamate-d3) should be tracked. Validate assays per FDA guidelines for precision (CV <15%) and accuracy (85–115%) . Participant selection must follow strict inclusion criteria (e.g., age, hepatic function) to minimize variability, with sample size calculated via power analysis (α=0.05, β=0.2) .

Q. What analytical validation parameters are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Key parameters include:

  • Linearity : ≥5-point calibration curve (R<sup>2</sup> >0.99).
  • Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10, validated via spiked samples.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
  • Stability : Test freeze-thaw cycles and long-term storage (−80°C).
    Reference ISO 17025 standards and document deviations from protocols (e.g., column temperature adjustments) .

Q. How can isotopic purity of this compound be verified prior to in vitro assays?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium incorporation at the labeled positions (e.g., C-2 and C-3). NMR (<sup>2</sup>H-NMR) can identify positional integrity. Cross-validate with elemental analysis to rule out isotopic dilution. Purity thresholds should align with ICH Q2(R1) guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported this compound metabolite ratios across species?

  • Methodological Answer : Conduct in vitro-in vivo extrapolation (IVIVE) using hepatocyte models from human, rat, and canine sources. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in CYP2C19 activity. Triangulate data via:

  • Enzyme Kinetics : Measure Vmax and Km for hydrolysis.
  • Inhibitor Studies : Use omeprazole (CYP2C19 inhibitor) to isolate metabolic pathways.
    Statistical discordance (e.g., ANOVA p<0.05) should prompt re-evaluation of assay conditions (e.g., pH, cofactors) .

Q. How can researchers optimize this compound’s use as a tracer in mechanistic drug-drug interaction (DDI) studies?

  • Methodological Answer : Design a dual-probe study co-administering this compound with known CYP inducers (e.g., rifampicin) or inhibitors (e.g., fluconazole). Use stable isotope-labeled analogs of interacting drugs to minimize interference. Monitor changes in metabolite:d3-parent ratios via serial plasma sampling. Apply nonlinear mixed-effects modeling (NONMEM) to quantify DDI magnitude .

Q. What methodologies address batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Control reaction temperature (±2°C) and deuterium gas pressure.
  • In-Process Testing : Use inline FTIR to monitor deuteration efficiency.
  • Stability Chambers : Accelerated degradation studies (40°C/75% RH) to predict shelf-life.
    Batch records must document deviations exceeding ICH Q3A limits .

Q. Methodological & Ethical Considerations

Q. How should sample size be determined for this compound studies involving rare metabolic phenotypes?

  • Methodological Answer : For rare variants (e.g., CYP2C19 poor metabolizers), use adaptive trial designs with pre-planned interim analyses. Bayesian methods allow sample size re-estimation based on accumulating data. Ensure ≥80% power to detect clinically relevant effect sizes (Cohen’s d ≥0.5) .

Q. What ethical safeguards are required when using this compound in human trials?

  • Methodological Answer : Obtain IRB approval with explicit disclosure of deuterium’s pharmacological impact. Consent forms must clarify risks of prolonged isotope retention. Data anonymization protocols (e.g., GDPR-compliant coding) are mandatory. Report adverse events (e.g., dizziness) within 24 hours to regulatory bodies .

Q. Data Analysis & Reporting

Q. How can mixed-methods approaches enhance this compound research on metabolite-mediated neurotoxicity?

  • Methodological Answer : Combine quantitative LC-MS/MS data with qualitative patient-reported outcomes (PROs) using validated questionnaires (e.g., Neurotoxicity Rating Scale). Thematic analysis of PROs can identify undetected symptom clusters. Data integration via joint displays or triangulation matrices strengthens validity .

Q. What statistical methods are robust for analyzing non-linear pharmacokinetics of this compound?

  • Methodological Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) in Phoenix WinNonlin. For time-dependent clearance, apply Michaelis-Menten equations with Bayesian estimation. Report AIC/BIC values to justify model selection. Sensitivity analysis should test parameter identifiability .

Propiedades

IUPAC Name

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.